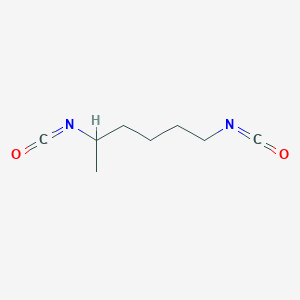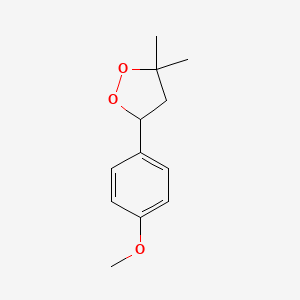
N,N,2-Trimethylhex-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethylhex-4-enamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its unique structure, which includes a double bond in the hexane chain and three methyl groups attached to the nitrogen and carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylhex-4-enamide can be achieved through several methods:
From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, which can produce unsubstituted amides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
N,N,2-Trimethylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N,N,2-Trimethylhex-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N,N,2-Trimethylhex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylacetamide: A similar amide with two methyl groups attached to the nitrogen.
N-Methylformamide: An amide with one methyl group attached to the nitrogen.
N,N-Dimethylformamide: Another amide with two methyl groups attached to the nitrogen and a formyl group.
Uniqueness
N,N,2-Trimethylhex-4-enamide is unique due to its specific structure, which includes a double bond in the hexane chain and three methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88431-05-4 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
N,N,2-trimethylhex-4-enamide |
InChI |
InChI=1S/C9H17NO/c1-5-6-7-8(2)9(11)10(3)4/h5-6,8H,7H2,1-4H3 |
InChIキー |
DYGIEXBWOGUUFW-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)


![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)






![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)

